molecular formula C7H11N3O2 B8707686 2-(5-amino-1-ethylpyrazol-3-yl)acetic acid

2-(5-amino-1-ethylpyrazol-3-yl)acetic acid

Cat. No.: B8707686
M. Wt: 169.18 g/mol
InChI Key: OGZIFSAMAQGDHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-amino-1-ethylpyrazol-3-yl)acetic acid is a heterocyclic compound that features a pyrazole ring substituted with an amino group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-1-ethylpyrazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require the use of a base such as sodium ethoxide and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-1-ethylpyrazol-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(5-amino-1-ethylpyrazol-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-amino-1-ethylpyrazol-3-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyrazole ring can also interact with various receptors, modulating their function. These interactions are crucial in its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-amino-1-ethylpyrazol-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group provides different steric and electronic effects compared to similar compounds, influencing its reactivity and interactions with biological targets .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-(5-amino-1-ethylpyrazol-3-yl)acetic acid

InChI

InChI=1S/C7H11N3O2/c1-2-10-6(8)3-5(9-10)4-7(11)12/h3H,2,4,8H2,1H3,(H,11,12)

InChI Key

OGZIFSAMAQGDHZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)CC(=O)O)N

Origin of Product

United States

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